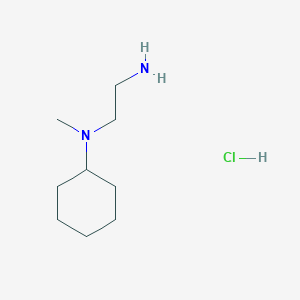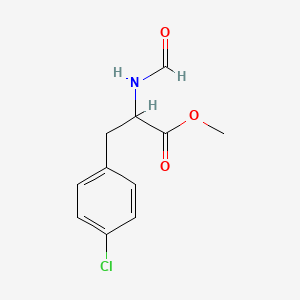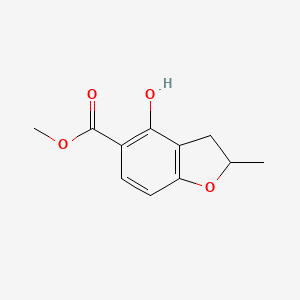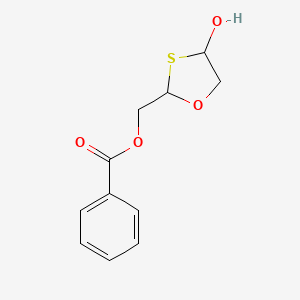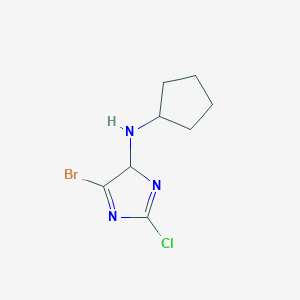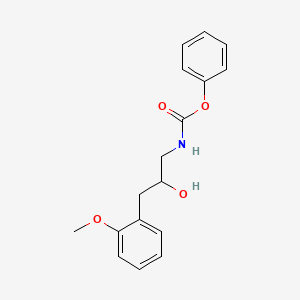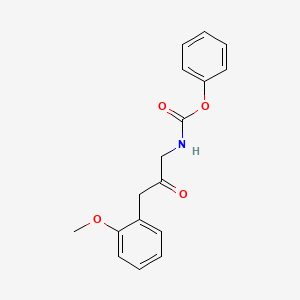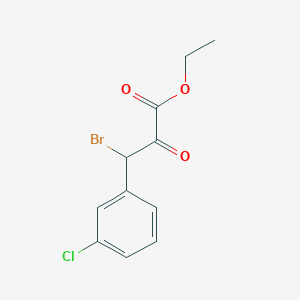
Ethyl 3-bromo-3-(3-chlorophenyl)-2-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-3-(3-chlorophenyl)-2-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom, a chlorine atom, and an ester functional group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-3-(3-chlorophenyl)-2-oxopropanoate typically involves the reaction of ethyl acetoacetate with 3-chlorobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mechanism involves the nucleophilic substitution of the bromine atom by the ethyl acetoacetate, followed by esterification to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The product is typically purified by distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-bromo-3-(3-chlorophenyl)-2-oxopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide, potassium tert-butoxide, or other strong bases are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted esters or amides depending on the nucleophile used.
Reduction: Alcohol derivatives of the original ester.
Oxidation: Quinones or other oxidized aromatic compounds.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-3-(3-chlorophenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethyl 3-bromo-3-(3-chlorophenyl)-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine and chlorine atoms, along with the ester functional group, contribute to its reactivity and ability to form covalent bonds with target molecules. This interaction can lead to the inhibition or activation of biological pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Ethyl 3-bromo-3-(3-chlorophenyl)-2-oxopropanoate can be compared with other similar compounds, such as:
Ethyl 3-bromo-3-phenyl-2-oxopropanoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Ethyl 3-chloro-3-(3-bromophenyl)-2-oxopropanoate: The positions of the bromine and chlorine atoms are reversed, potentially leading to different chemical and biological properties.
Ethyl 3-bromo-3-(4-chlorophenyl)-2-oxopropanoate: The chlorine atom is positioned differently on the phenyl ring, which may influence its interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
ethyl 3-bromo-3-(3-chlorophenyl)-2-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClO3/c1-2-16-11(15)10(14)9(12)7-4-3-5-8(13)6-7/h3-6,9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBUIQSJKJIYOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C1=CC(=CC=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
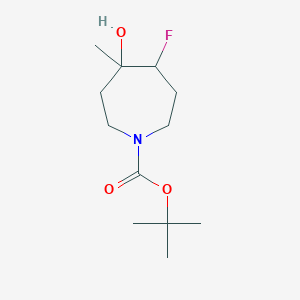
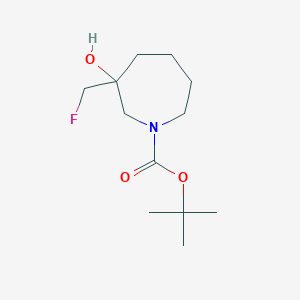
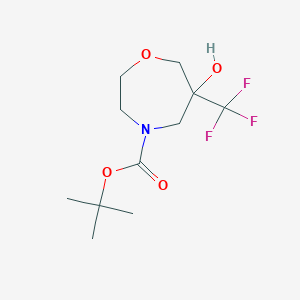
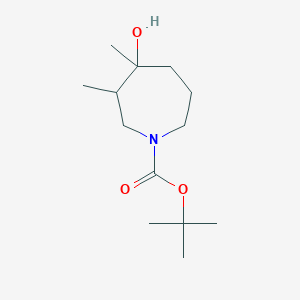
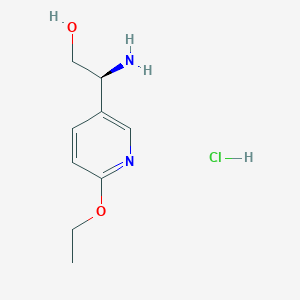
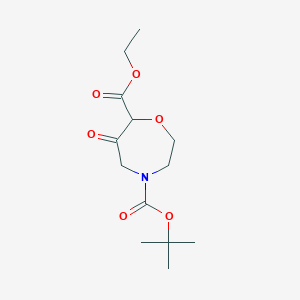
![[(4R,5R)-5-[(4R,5S)-5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B8030203.png)
